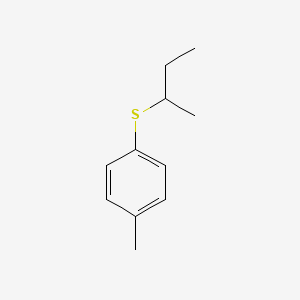

sec-Butyl p-tolyl sulfide

Description

Significance of Organosulfur Compounds in Modern Synthetic Chemistry

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are of paramount importance in the landscape of modern chemical science. jmchemsci.com Their significance stems from their wide-ranging presence in pharmaceuticals, natural products, and advanced materials, as well as their versatile application as intermediates and reagents in organic synthesis. nih.gov The unique chemical properties of sulfur, which can exist in various oxidation states from -2 to +6, allow for a rich and diverse reactivity profile not observed for their oxygen-containing counterparts. msu.edu

In synthetic chemistry, organosulfur compounds serve as crucial building blocks. nih.gov Functional groups such as thiols, sulfides, disulfides, sulfoxides, and sulfones each exhibit distinct reactivity, enabling a wide array of chemical transformations. youtube.comfiveable.me For instance, the high nucleophilicity of thiols and sulfides is exploited in numerous substitution and addition reactions to form new carbon-sulfur and carbon-carbon bonds. msu.edunumberanalytics.com Furthermore, the oxidation of sulfides to sulfoxides and subsequently to sulfones provides a powerful tool for modulating the electronic and steric properties of a molecule, a strategy frequently employed in the synthesis of complex molecular targets. wikipedia.orgjchemrev.com The ability of sulfinyl and sulfonyl groups to act as effective activating groups and good leaving groups further broadens their synthetic utility. youtube.com The development of catalytic methods, including those using transition metals like palladium and nickel, has greatly expanded the toolkit for constructing intricate sulfur-containing molecules. thieme-connect.comacs.org

The prevalence of the organosulfur motif in biologically active molecules, including essential amino acids like methionine and cysteine, vitamins such as biotin (B1667282) and thiamine, and life-saving antibiotics like penicillin, underscores their fundamental role in medicinal chemistry and chemical biology. jmchemsci.comwikipedia.orgbritannica.com This biological relevance continuously inspires the development of novel synthetic methodologies for the efficient and selective incorporation of sulfur into organic frameworks. thieme-connect.com

Classification and Structural Characteristics of Alkyl Aryl Sulfides

Alkyl aryl sulfides, also known as alkyl aryl thioethers, represent a specific subclass of sulfides (or thioethers) which are characterized by a sulfur atom bonded to one alkyl group and one aryl group (an aromatic ring). numberanalytics.com They belong to the broader class of organosulfur compounds with the general structure R-S-R', where R is an alkyl group and R' is an aryl group. wikipedia.org

Structurally, sulfides feature an angular geometry around the sulfur atom. The C-S-C bond angle is typically smaller than the C-O-C angle in the analogous ethers, generally approaching 90°. For the prototype dialkyl sulfide (B99878), dimethylsulfide, the C-S-C angle is 99°. The carbon-sulfur bond lengths are approximately 180 picometers (pm). wikipedia.org Compared to their ether analogs, sulfides are less volatile, have higher melting points, and are less hydrophilic. wikipedia.org The sulfur atom in a sulfide possesses two lone pairs of electrons, rendering it Lewis basic and highly nucleophilic, significantly more so than the oxygen in an ether. msu.edu This enhanced nucleophilicity is a key aspect of their chemical reactivity.

| Property | Typical Value | Comparison with Ethers |

| Functional Group | R-S-R' | R-O-R' |

| Geometry | Angular | Angular |

| C-S-C Bond Angle | ~99° (in Dimethylsulfide) | ~110° (in Dimethyl ether) |

| C-S Bond Length | ~181 pm (in Dimethylsulfide) | ~141 pm (C-O bond in Dimethyl ether) |

| Nucleophilicity | High | Low |

| Volatility | Lower | Higher |

This table provides a summary of the general structural and physical properties of sulfides in comparison to ethers.

The synthesis of alkyl aryl sulfides can be achieved through various methods, most commonly via the nucleophilic substitution of an alkyl halide by an aryl thiolate or by the coupling of an aryl halide with an alkanethiol, often catalyzed by transition metals like copper. tandfonline.comthieme-connect.de

Academic Relevance of "sec-Butyl p-tolyl sulfide" in Stereochemistry and Organic Synthesis

The compound this compound holds particular academic interest as a prochiral substrate in the study of stereoselective reactions, specifically asymmetric sulfoxidation. The oxidation of a sulfide to a sulfoxide (B87167) creates a new stereocenter at the sulfur atom, which becomes tetravalent and pyramidal. msu.edu When the two groups attached to the sulfur are different, as in the case of this compound, the resulting sulfoxide is chiral and can exist as two enantiomers.

The academic relevance of this specific molecule and its close structural analogs lies in its use as a probe for understanding and developing methods for asymmetric synthesis. The steric and electronic properties of the sec-butyl and p-tolyl groups influence the stereochemical outcome of oxidation reactions. Research in this area is driven by the importance of enantiomerically pure sulfoxides as valuable chiral auxiliaries in the synthesis of other chiral molecules. medcraveonline.com

Detailed research findings have shown that the enantioselective oxidation of alkyl p-tolyl sulfides can be achieved with high levels of stereocontrol using both enzymatic and chemical methods.

Enzymatic Oxidation : Studies using flavin-containing monooxygenases (FMOs) have demonstrated that the degree of enantioselectivity in the sulfoxidation of alkyl p-tolyl sulfides is dependent on the steric bulk of the alkyl substituent. nih.gov For instance, while methyl p-tolyl sulfide could be oxidized to the (R)-sulfoxide with >99% enantiomeric excess (ee), the stereoselectivity decreased with increasing steric bulk (e.g., isopropyl p-tolyl sulfide yielded the (R)-sulfoxide with 63% ee using rabbit lung FMO). nih.gov Similarly, studies with the fungus Aspergillus niger showed that t-butyl p-tolyl sulfide was a superior substrate for producing the (R)-sulfoxide with 98% ee, highlighting the enzyme's sensitivity to substrate shape. scielo.br These studies suggest that this compound, with its secondary alkyl group, serves as an important substrate for mapping the active site topography and selectivity of various oxidoreductase enzymes.

Chemical Asymmetric Synthesis : The Andersen synthesis, a classical method for preparing optically active sulfoxides, involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. medcraveonline.com This reaction proceeds with complete inversion of configuration at the sulfur atom and is a reliable method for accessing enantiopure alkyl p-tolyl sulfoxides. The sec-butyl Grignard reagent can be used in this context to produce optically active sec-butyl p-tolyl sulfoxide, which can then be used as a chiral building block or auxiliary in further synthetic transformations. medcraveonline.com

The study of this compound and related compounds is therefore integral to advancing the field of asymmetric synthesis. The insights gained from its reactions help in the design of more efficient and selective catalysts and reagents for preparing enantiomerically pure compounds, which are of critical importance in the pharmaceutical and agrochemical industries.

| Research Area | Key Findings | Relevance of this compound |

| Enzymatic Sulfoxidation | Stereoselectivity is highly dependent on the steric nature of the alkyl group and the specific enzyme used. nih.govscielo.br | Serves as a key substrate to probe the stereoselectivity and substrate scope of biocatalysts for asymmetric oxidation. |

| Asymmetric Synthesis | The Andersen method allows for the synthesis of enantiomerically pure alkyl p-tolyl sulfoxides via nucleophilic substitution with Grignard reagents. medcraveonline.com | Can be synthesized in an enantiopure form and used as a chiral auxiliary to control stereochemistry in subsequent reactions. |

| Mechanistic Studies | The oxidation of sulfides to sulfoxides provides a model system for studying the mechanisms of oxygen transfer reactions. | The prochiral nature of the molecule allows for detailed investigation of the transition states and stereochemical pathways of oxidation reactions. |

This table summarizes the academic relevance and research findings related to this compound and its structural analogs.

Structure

3D Structure

Properties

CAS No. |

54576-40-8 |

|---|---|

Molecular Formula |

C11H16S |

Molecular Weight |

180.31 g/mol |

IUPAC Name |

1-butan-2-ylsulfanyl-4-methylbenzene |

InChI |

InChI=1S/C11H16S/c1-4-10(3)12-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3 |

InChI Key |

WVCDEKCBKRHTQY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SC1=CC=C(C=C1)C |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of Sec Butyl P Tolyl Sulfide and Its Analogues

Oxidative Transformations to Sulfoxides and Sulfones

The oxidation of sulfides to their corresponding sulfoxides and sulfones is a fundamental transformation in organic chemistry. For sec-Butyl p-tolyl sulfide (B99878), this oxidation can be achieved with varying degrees of stereocontrol and chemoselectivity, depending on the chosen methodology. These oxidative processes are crucial for the synthesis of chiral sulfoxides, which are valuable building blocks in asymmetric synthesis and are present in some biologically active molecules. researchgate.netrsc.orgmetu.edu.tr

Transition Metal-Catalyzed Asymmetric Sulfoxidation Mechanisms

The asymmetric oxidation of prochiral sulfides, such as sec-Butyl p-tolyl sulfide, into enantiomerically enriched sulfoxides is a significant area of research. rsc.org Transition metal complexes, particularly those of titanium, vanadium, and iron, are often employed as catalysts in these transformations. rsc.orgresearchgate.net

The mechanism of titanium-catalyzed asymmetric sulfoxidation has been extensively studied. A common catalytic system involves a titanium(IV) isopropoxide complex modified with a chiral ligand, such as diethyl tartrate (DET). researchgate.netwiley-vch.demedcraveonline.com In a key discovery, it was found that the addition of water to the Ti(Oi-Pr)4/DET system enhances the enantioselectivity of the sulfide oxidation. wiley-vch.de The proposed mechanism involves the formation of a chiral titanium-peroxo complex as the active oxidizing species. rsc.org The sulfide coordinates to the titanium center, followed by an intramolecular oxygen transfer from the peroxide ligand to the sulfur atom. rsc.orgacs.org The stereochemical outcome of the reaction is dictated by the chiral environment created by the tartrate ligand, which directs the approach of the sulfide and the subsequent oxygen transfer to one of the enantiotopic faces of the sulfur atom.

Detailed mechanistic studies on the oxidation of alkyl aryl sulfides, like methyl p-tolyl sulfide, using a Ti-catalyzed system with an optically active hydroperoxide revealed that the observed enantioselectivity can be a result of both asymmetric induction in the initial sulfoxidation and a kinetic resolution of the resulting sulfoxide (B87167). acs.org The sulfoxide product can coordinate to the titanium center, facilitating its further oxidation to the sulfone in an enantioselective manner. acs.org This overoxidation can lead to a loss of chemoselectivity. acs.org

Iron-catalyzed asymmetric sulfoxidation has emerged as an attractive alternative, utilizing hydrogen peroxide as the terminal oxidant. researchgate.net These systems can provide sulfoxides with high enantiomeric excess. researchgate.net The mechanism is thought to involve the formation of a high-valent iron-oxo species that acts as the active oxidant.

The following table summarizes the enantiomeric excess (ee) achieved in the asymmetric oxidation of sulfides using different transition metal catalysts.

| Catalyst System | Sulfide Substrate | Oxidant | Enantiomeric Excess (ee) | Reference |

| Ti(Oi-Pr)4 / DET / H2O | Methyl p-tolyl sulfide | t-BuOOH | High | wiley-vch.de |

| Ti(Oi-Pr)4 / (S)-(-)-1-phenylethyl hydroperoxide | Methyl p-tolyl sulfide | (S)-(-)-1-phenylethyl hydroperoxide | up to 80% | acs.org |

| Chiral Iron Catalyst | Aryl ethyl sulfide | H2O2 | up to 96% | researchgate.net |

| Chiral Copper Catalyst | Aryl benzyl (B1604629) sulfide | Not specified | up to 81% | wiley-vch.de |

| Chiral Titanium-mandelic acid complex | Prochiral sulfide | Not specified | 76% | researchgate.net |

Stoichiometric Oxidation Pathways and Stereochemical Control

Stoichiometric oxidation provides an alternative to catalytic methods for the conversion of sulfides to sulfoxides and sulfones. These methods often offer a high degree of control over the oxidation state of the sulfur atom. A variety of reagents can be employed for this purpose, including peroxy acids, hypervalent iodine compounds, and N-chloramines. metu.edu.trjchemrev.com

The use of chiral oxidizing agents allows for the asymmetric oxidation of prochiral sulfides. Chiral oxaziridines, for instance, have been shown to oxidize sulfides to chiral sulfoxides with moderate to good enantioselectivity. wiley-vch.de The stereochemical outcome is determined by the facial selectivity of the oxygen transfer from the chiral oxaziridine (B8769555) to the sulfur atom.

The Andersen synthesis is a classical and widely used method for preparing enantiomerically pure sulfoxides. medcraveonline.com This method involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with a Grignard reagent. The reaction proceeds with complete inversion of configuration at the sulfur center, allowing for the predictable synthesis of a specific sulfoxide enantiomer. medcraveonline.com

The choice of oxidant and reaction conditions can significantly influence the stereochemical outcome. For example, the oxidation of aryl alkyl sulfides with optically active peroxy-acids generally results in low enantiomeric excesses. wiley-vch.de

The table below provides examples of stoichiometric oxidants used for sulfide oxidation and the resulting products.

| Oxidant | Substrate | Product | Key Features | Reference |

| Chiral Oxaziridines | tert-butyl methyl sulfide | tert-butyl methyl sulfoxide | Good enantioselectivity (70% ee) in the absence of acid. | wiley-vch.de |

| (-)-Menthyl (-)-p-toluenesulfinate & Grignard | p-tolylmagnesium bromide | Di-(p-tolyl)sulfoxide | Complete inversion of configuration at sulfur. | wiley-vch.demedcraveonline.com |

| Iodosobenzene | Unsaturated sulfides | Sulfoxides | Efficient for sensitive substrates. | jchemrev.com |

| Iodoxybenzoic acid (IBX)-tetraethyl ammonium (B1175870) bromide | Various sulfides | Sulfoxides | Chemoselective, no over-oxidation. | jchemrev.com |

| N-chloramines | Sulfides | Chiral sulfoxides | Metal-free oxidation. | metu.edu.tr |

Chemoselectivity in Sulfide Oxidation

Chemoselectivity is a critical consideration in the oxidation of sulfides, particularly when other oxidizable functional groups are present in the molecule. rsc.org The goal is to selectively oxidize the sulfur atom to the desired oxidation state (sulfoxide or sulfone) without affecting other sensitive moieties such as double bonds, alcohols, or aldehydes. tandfonline.comnih.govnih.gov

Several catalytic systems have been developed to achieve high chemoselectivity. For instance, a composite metal oxide catalyst, LiNbMoO₆, has been used for the chemoselective oxidation of allylic sulfides with hydrogen peroxide. nih.govorganic-chemistry.org This system effectively oxidizes the sulfide to the corresponding sulfoxide or sulfone without causing epoxidation of the electron-rich double bond. nih.gov The selectivity between the sulfoxide and sulfone is controlled by the stoichiometry of the hydrogen peroxide. nih.gov

Flavin-based catalysts, in conjunction with hydrogen peroxide, have also demonstrated excellent chemoselectivity in the oxidation of allylic and vinylic sulfides to sulfoxides. nih.gov This method tolerates a variety of functional groups, including hydroxyl, acetoxy, amino, and silyl (B83357) ethers, and suppresses the over-oxidation to the sulfone. nih.gov

The choice of solvent can also play a crucial role in chemoselectivity. In the oxidation of sulfides catalyzed by a manganese porphyrin complex, changing the solvent from common organic solvents to tetrahydrofuran (B95107) (THF) significantly altered the chemoselectivity of the reaction. worldscientific.com

The following table highlights different methods and their effectiveness in the chemoselective oxidation of sulfides.

| Catalyst/Reagent | Oxidant | Substrate Type | Key Selectivity Features | Reference |

| LiNbMoO₆ | H₂O₂ | Allylic, benzylic, propargylic sulfides | No epoxidation of C=C bonds; tolerates -OH, -CHO, ethers. | nih.govorganic-chemistry.org |

| Flavin | H₂O₂ | Allylic and vinylic sulfides | Suppresses sulfone formation; tolerates -OH, -OAc, -NH₂, -OSiR₃. | nih.gov |

| n-Butyltriphenylphosphonium dichromate / AlCl₃ | Not specified | Sulfides with C=C, C=O, C=N, ether, acetal (B89532) groups | Selective for sulfide oxidation. | tandfonline.com |

| Boric acid | H₂O₂ | Sulfides with alcohol, ester, aldehyde groups | Selective for sulfide oxidation. | researchgate.net |

| MnT(4-CH₃P)PBr₄(OAc) | TBAHS | Sulfides | Solvent (THF) and nitrogenous base influence sulfoxide/sulfone ratio. | worldscientific.com |

Alkylation and Sulfonium (B1226848) Salt Formation Reactions

Sulfides, including this compound, can act as nucleophiles and react with alkylating agents to form sulfonium salts. google.com These salts are valuable synthetic intermediates, finding applications as alkylating agents themselves, precursors to sulfur ylides, and in cross-coupling reactions. nih.gov

The direct alkylation of sulfides is a common method for the synthesis of sulfonium salts. nih.gov This reaction is typically carried out by treating the sulfide with an alkyl halide in a polar solvent. nih.gov The use of a silver salt with a non-nucleophilic counterion, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), can facilitate the reaction by precipitating the halide and preventing the reverse reaction. nih.gov

Another approach involves the reaction of a sulfide with a perfluoroalkanesulfonic anhydride (B1165640), which allows for a one-step synthesis of the corresponding sulfonium salt. google.com This method is advantageous as it can utilize less expensive sulfide starting materials compared to methods starting from sulfoxides. google.com

The synthesis of optically active dialkylarylsulfonium salts can be achieved starting from optically active alkyl aryl sulfoxides. core.ac.uk The sulfoxide is first alkylated, for example with triethyloxonium (B8711484) tetrafluoroborate, followed by treatment with a dialkylcadmium or Grignard reagent. core.ac.uk Mechanistic studies have shown that the reaction with organometallic reagents proceeds with inversion of configuration at the sulfur atom. core.ac.uk

The table below presents different methods for the synthesis of sulfonium salts from sulfides.

| Sulfide Substrate | Alkylating Agent | Additive/Solvent | Product | Key Features | Reference |

| General Sulfide | Alkyl halide | AgOTf / Acetonitrile | Alkyl sulfonium salt | Efficient for purifying oily sulfonium salts. | nih.gov |

| Diaryl, Alkyl aryl, Allyl aryl sulfides | Perfluoroalkanesulfonic anhydride | Not specified | Sulfonium salt | One-step synthesis from sulfides. | google.com |

| Optically active alkyl aryl sulfoxide | Triethyloxonium tetrafluoroborate, then Dialkylcadmium/Grignard | Not specified | Optically active dialkylarylsulfonium salt | Inversion of configuration at sulfur. | core.ac.uk |

| p-Tolyl disulfide | Trimethyloxonium trinitrobenzenesulfonate | Not specified | p-Tolyl(dimethyl)sulfonium trinitrobenzenesulfonate | Cleavage of the S-S bond. | datapdf.com |

Cleavage and Rearrangement Reactions

The carbon-sulfur bond in sulfides can be cleaved under certain conditions, leading to various transformation products. These reactions are often mediated by acids or proceed through radical cation intermediates.

Acid-Mediated Cleavage Mechanisms of sec-Alkyl Sulfides

The cleavage of the C-S bond in sec-alkyl sulfides can occur under acidic conditions. For instance, the reaction of secondary alkyl sulfides with p-toluenesulfinic acid has been investigated. oregonstate.edu Isopropyl sulfide and sec-octyl sulfide were found to react with p-toluenesulfinic acid, yielding acetone (B3395972) and 2-octanone, respectively, along with 2-tolyl 2-toluenethiolsulfonate. oregonstate.edu This reaction demonstrates an unusual cleavage of a sulfide. oregonstate.edu

The mechanism of acid-catalyzed hydrolysis of thioesters, which share the C-S bond, has been studied and can provide insights into the cleavage of sulfides. acs.org The Pummerer reaction and its variants represent another class of reactions that involve C-S bond cleavage or rearrangement, typically initiated by the activation of a sulfoxide. acs.orgnih.gov While not a direct acid-mediated cleavage of a sulfide, the initial step often involves an acid anhydride to form a sulfonium intermediate which then undergoes further reaction. chim.it

In the context of radical cations, the cleavage of the C-S bond in aryl sulfides can be induced by photo-oxidation. researchgate.net The stability of the resulting carbocation plays a significant role in determining the reaction pathway. For sulfides that can form stable carbocations upon C-S bond cleavage, fragmentation products are observed alongside the expected sulfoxides. researchgate.net

The following table summarizes findings related to the cleavage of C-S bonds in sulfides.

| Substrate | Reagent/Condition | Products | Mechanistic Insight | Reference |

| sec-Alkyl sulfides (isopropyl, sec-octyl) | p-Toluenesulfinic acid | Ketones (acetone, 2-octanone), 2-tolyl 2-toluenethiolsulfonate | Unusual acid-mediated cleavage of the sulfide. | oregonstate.edu |

| Aryl benzyl sulfides | Photo-oxidation (sensitizer) | Sulfoxides, aromatic aldehydes | C-S bond cleavage of the sulfide radical cation. | researchgate.net |

| Alkyl phenyl sulfides | Photo-oxidation (tetranitromethane) | Sulfoxides, fragmentation products | Product distribution depends on carbocation stability. | researchgate.net |

Pummerer-Type Rearrangements and Related Pathways

The Pummerer rearrangement is a classic transformation in organosulfur chemistry that converts a sulfoxide with at least one α-hydrogen into an α-functionalized sulfide. researchgate.net For an analogue like this compound, the reaction would begin with its corresponding sulfoxide, sec-butyl p-tolyl sulfoxide. The reaction is typically initiated by an activating agent, most commonly acetic anhydride. numberanalytics.com

The mechanism commences with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion intermediate. numberanalytics.com This intermediate is key to the subsequent steps. A base, typically acetate (B1210297) present in the reaction medium, then abstracts a proton from the carbon atom alpha to the sulfur atom. In the case of sec-butyl p-tolyl sulfoxide, this deprotonation occurs at the secondary carbon of the butyl group.

This deprotonation leads to the formation of a sulfur ylide, which rapidly rearranges. The rearrangement involves the elimination of a carboxylate group and the formation of a resonance-stabilized thionium (B1214772) ion (also referred to as a sulfenyl carbonium ion). oup.com This cation is a crucial electrophilic intermediate. The final step involves the nucleophilic attack of the acetate ion on this thionium ion, resulting in the formation of an α-acetoxy sulfide as the final product. numberanalytics.com

While direct studies on sec-butyl p-tolyl sulfoxide are not extensively documented, the reactivity of analogous alkyl aryl sulfoxides in the presence of acetic anhydride is well-established. For instance, the Pummerer reaction of various β-hydroxy sulfoxides with acetic anhydride yields the corresponding α,β-diacetoxy sulfides in excellent yields. researchgate.net Similarly, optically active α-carbonyl-substituted alkyl aryl sulfoxides have been shown to yield optically active Pummerer products, indicating that the rearrangement can be intramolecular and proceed through a very intimate ion-pair. oup.com

| Starting Sulfoxide Type | Activating Agent | Key Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Alkyl Aryl Sulfoxide | Acetic Anhydride | Acyloxysulfonium ion / Thionium ion | α-Acetoxy sulfide | numberanalytics.com |

| β-Hydroxy p-tolyl sulfoxide | Acetic Anhydride | β-Acetoxy-α-thiocarbocation | α,β-Diacetoxy sulfide | researchgate.net |

| Cyanomethyl aryl sulfoxide (optically active) | Acetic Anhydride | Intimate ion-pair | α-Acetoxy sulfide (optically active) | oup.com |

| Aryl vinyl sulfoxide | Trifluoroacetic Anhydride (TFAA) | Vinyl thionium ion | Varies (e.g., ortho-functionalized aryl vinyl sulfide) | nih.gov |

Radical Reactions Involving Alkyl Aryl Sulfide Moieties

Alkyl aryl sulfides, such as this compound, are recognized as effective precursors for generating carbon-centered radicals. rsc.orgresearchgate.net The stability and availability of these sulfides make them attractive starting materials in radical chemistry. rsc.org The core transformation involves the selective cleavage of the C(sp³)–S bond to produce an alkyl radical and an aryl thiolate. chemrxiv.org

One modern approach to initiate this cleavage is through electroreduction. chemrxiv.org Under electroreductive conditions, alkyl aryl sulfides can undergo a single electron reduction to form a radical-anion intermediate. This intermediate can then fragment through either a concerted or stepwise mechanism, depending on the substrate, to cleave the C(sp³)–S bond. chemrxiv.org This process selectively generates a C-centered radical (e.g., a sec-butyl radical from this compound) and the corresponding thiolate anion. chemrxiv.org This methodology has been successfully applied to desulfurative C–H and C–C bond-forming reactions. chemrxiv.org

Visible-light photoredox catalysis represents another powerful strategy for activating thioethers. rsc.org In these reactions, a photocatalyst, upon excitation with visible light, can induce the formation of a sulfide radical cation or an α-thio alkyl radical from the starting thioether. rsc.org These radical intermediates can then engage in a variety of subsequent reactions, such as additions to unsaturated systems. rsc.org

The reactivity of thioethers in radical processes is notable, although sometimes less than that of corresponding selenides or halides. rsc.org However, the organosulfur compounds can be tailored to become efficient agents in radical chain reactions. rsc.orgresearchgate.net For example, the choice of the aryl group in an alkyl aryl sulfide can be tuned electronically to facilitate the desired radical cleavage. chemrxiv.org The generated carbon-centered radicals are versatile intermediates for synthesis. For instance, the sec-butyl radical formed from this compound could be trapped by a hydrogen atom donor to achieve hydrodesulfurization or used in Giese-type additions to form new carbon-carbon bonds. chemrxiv.org

| Sulfide Substrate Type | Reaction Conditions | Radical Intermediate(s) | Product Type | Reference |

|---|---|---|---|---|

| Phenyl benzyl thioether | Galvanostatic electrolysis | Benzyl radical | Alkane (Hydrodesulfurization) | chemrxiv.org |

| Thioethers | Visible light, photoredox catalyst | Sulfide radical cation, α-thio alkyl radical | 2-Thioquinolines (from cyclization with isocyanides) | rsc.org |

| Alkyl aryl thioethers | Electroreduction | Alkyl radical, Thiolate anion | C-C bond formation products (Giese products) | chemrxiv.org |

| Methionine (thioether-containing amino acid) | Pulse radiolysis (generates HO•) | Adduct radical | One-electron oxidation products | nih.gov |

Advanced Spectroscopic Characterization and Structural Analysis of Sec Butyl P Tolyl Sulfide and Its Derivatives

Elucidation of Stereochemical Configuration via Advanced NMR Spectroscopy

The chiral nature of sec-Butyl p-tolyl sulfide (B99878), arising from the stereocenter at the C1 carbon of the sec-butyl group, calls for advanced NMR techniques to determine its stereochemical configuration. While standard 1D ¹H and ¹³C NMR confirm the basic structure, techniques like Nuclear Overhauser Effect (NOE) spectroscopy are essential for probing spatial relationships. In the presence of a chiral auxiliary or a chiral solvating agent, diastereomeric interactions can be induced, leading to separable signals in the NMR spectrum for the (R) and (S)-enantiomers.

For instance, irradiating the methine proton (H1) of the sec-butyl group would be expected to show an NOE enhancement with the ortho-protons of the p-tolyl ring. The magnitude of this enhancement can provide clues about the preferred rotational conformation around the C-S bond. Furthermore, the use of chiral lanthanide shift reagents can induce significant chemical shift differences between the enantiomers, allowing for their resolution and quantification.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for sec-Butyl p-tolyl sulfide (Data presented is typical for this class of compounds and may vary based on solvent and experimental conditions)

¹H NMR| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Tolyl-CH₃ | ~2.30 | s | - |

| Butyl-CH₃ (C4) | ~1.25 | t | ~7.4 |

| Butyl-CH₂ (C2) | ~1.55 | m | - |

| Butyl-CH (C1) | ~3.30 | m | - |

| Butyl-CH₃ (on C1) | ~1.20 | d | ~6.8 |

| Aromatic (ortho to S) | ~7.25 | d | ~8.0 |

¹³C NMR

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Tolyl-CH₃ | ~21.0 |

| Butyl-C4 | ~12.0 |

| Butyl-C3 | ~29.0 |

| Butyl-C2 | ~38.0 |

| Butyl-C1 | ~47.0 |

| Aromatic (C-S) | ~132.0 |

| Aromatic (ortho) | ~132.5 |

| Aromatic (meta) | ~129.8 |

Conformational Analysis using Multi-Dimensional NMR Techniques

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for analyzing the conformational preferences of the molecule.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum reveals scalar coupling relationships. For this compound, cross-peaks would be observed between the methine proton (H1) and the adjacent methylene (B1212753) (H2) and methyl protons of the sec-butyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom, for example, linking the proton signal at ~3.30 ppm to the C1 carbon at ~47.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). For instance, correlations would be expected from the tolyl methyl protons to the C-CH₃ and C-meta carbons of the aromatic ring. Crucially, correlations from the sec-butyl H1 proton to the aromatic C-S carbon would firmly establish the connection between the alkyl and aryl moieties. These correlations help in piecing together the molecular framework and provide insights into the rotational isomerism around the S-C(aryl) and S-C(alkyl) bonds.

High-Resolution Mass Spectrometry for Reaction Product Identification and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of the molecular formula (C₁₁H₁₆S) with high accuracy. This is critical for confirming the identity of the compound in a complex reaction mixture. The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) offers structural information.

The molecular ion peak [M]⁺ for this compound would be observed at m/z ≈ 180.1024 (calculated for C₁₁H₁₆S). Key fragmentation pathways include:

Benzylic Cleavage: The most prominent fragmentation for aryl sulfides is often cleavage of the C-S bond, leading to the formation of a stable tolyl radical or cation.

Alpha-Cleavage: Cleavage of the C-C bond alpha to the sulfur atom within the sec-butyl group is also a common pathway.

Table 2: Plausible Mass Spectrometry Fragmentation of this compound

| m/z (approx.) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 180 | [C₁₁H₁₆S]⁺ | C₁₁H₁₆S | Molecular Ion (M⁺) |

| 123 | [C₇H₇S]⁺ | C₇H₇S | Loss of C₄H₉ (butyl radical) |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, from cleavage and rearrangement |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Structure

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

Aromatic C-H stretching: Bands are typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching: Bands appear just below 3000 cm⁻¹.

C=C Aromatic stretching: Sharp peaks are found in the 1600-1450 cm⁻¹ region.

C-S stretching: The carbon-sulfur stretching vibration is often weak in the IR spectrum but can be observed in the Raman spectrum. It typically appears in the 700-600 cm⁻¹ range. The specific position can give clues about the conformation around the C-S bond.

Aromatic C-H out-of-plane bending: Strong bands in the 900-800 cm⁻¹ region can indicate the substitution pattern on the benzene (B151609) ring. For a p-disubstituted ring, a strong band around 810 cm⁻¹ is characteristic.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | IR, Raman |

| Aromatic C=C Stretch | 1600, 1490 | IR, Raman |

| CH₂/CH₃ Bending | 1465-1440 | IR |

| p-Disubstitution Overtone | ~810 | IR (Strong) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and torsional angles in the solid state. As this compound is a liquid at ambient temperature, obtaining single crystals would require low-temperature crystallization techniques.

Should a crystal structure be obtained, it would reveal:

The precise C-S bond lengths (typically ~1.77 Å for alkyl-aryl sulfides) and the C-S-C bond angle (~105°).

The dihedral angle between the plane of the p-tolyl ring and the C-S-C plane, which defines the rotational conformation of the aryl group.

The conformation of the sec-butyl group, indicating which rotamer is preferred in the crystal lattice.

Intermolecular interactions, such as C-H···π or van der Waals forces, which dictate the packing of molecules in the crystal.

In the absence of a specific crystal structure for this compound, data from closely related solid analogs, such as di-p-tolyl sulfide, can be used to infer expected structural parameters. For example, in di-p-tolyl sulfide, the C-S-C bond angle is approximately 103-104°, and the molecule adopts a non-planar conformation.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-sec-Butyl p-tolyl sulfide |

| (S)-sec-Butyl p-tolyl sulfide |

Computational and Theoretical Studies of Sec Butyl P Tolyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For sec-butyl p-tolyl sulfide (B99878), DFT calculations can elucidate its electronic structure and inherent reactivity.

Detailed research findings from analogous compounds, such as di-p-tolyl disulfide and various aryl sulfides, demonstrate the utility of DFT in understanding these types of molecules. mdpi.comdiva-portal.org For instance, DFT calculations using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or larger) can be employed. mdpi.comnih.gov Such calculations would typically begin with a geometry optimization to find the lowest energy structure of the molecule.

From a single-point energy calculation on the optimized geometry, a wealth of information about the electronic structure can be obtained. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, analysis of the molecular electrostatic potential (MEP) map would reveal the regions of positive and negative electrostatic potential on the molecule's surface. For sec-butyl p-tolyl sulfide, the sulfur atom's lone pairs would create a region of negative potential, indicating a site for electrophilic attack, while the aromatic ring and alkyl groups would also exhibit distinct electronic features influencing their reactivity. mdpi.com

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -0.8 eV | Reflects the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability and reactivity. |

Note: The values in this table are hypothetical and based on typical results for similar alkyl aryl sulfides. They serve as an illustrative example of the data that would be generated from a DFT calculation.

Mechanistic Pathway Elucidation through Advanced Computational Modeling

Advanced computational modeling, particularly using DFT, is instrumental in mapping out the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, such as the arylation of sec-butyl thiol, or its subsequent reactions like oxidation. chemrxiv.orgmdpi.com

Mechanistic studies typically involve locating the transition state (TS) for each step of a proposed reaction pathway. The TS is a first-order saddle point on the potential energy surface, and its energy relative to the reactants determines the activation energy of the step. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed.

For example, in the oxidation of the sulfide to a sulfoxide (B87167), the sulfur atom acts as a nucleophile, attacking an electrophilic oxygen source. Computational modeling can compare different potential pathways, such as a concerted versus a stepwise mechanism, to determine the most energetically favorable route. The Gibbs free energy of activation (ΔG‡) for each step provides insight into the reaction kinetics. Studies on the C-S borylation of methyl(p-tolyl)sulfane have shown that DFT can effectively model complex, multi-step reaction mechanisms, identifying the optimal pathway based on calculated energy barriers. mdpi.comresearchgate.net

Conformational Landscape Analysis and Energy Minima Determination

Computational methods like molecular mechanics (MM) can be used for an initial, rapid search of the conformational space. The low-energy conformers identified by MM are then typically subjected to more accurate geometry optimization and energy calculations using DFT or other ab initio methods like Møller-Plesset perturbation theory (MP2). nih.gov

For this compound, the key dihedral angles to consider are those around the C-S bonds and the C-C bonds within the sec-butyl group. The rotation around the aryl-S bond, in particular, will have a significant impact on the molecule's shape. Studies on thioanisole (B89551), a simpler analogue, have investigated the rotational barrier of the methyl group relative to the phenyl ring, finding a preference for a planar conformation. researchgate.net For the sec-butyl group, multiple low-energy conformers arising from rotations around its single bonds are expected. A study on butyl sec-butyl sulfide also highlights the importance of the butyl group's conformation on its properties. aip.orgaip.org

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Aryl-S-C-sec-butyl) | Relative Energy (kcal/mol) |

|---|---|---|

| A | ~90° | 0.00 |

| B | ~180° | 1.2 |

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve multiple dihedral angles and would likely identify more than three stable conformers.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, DFT can be used to calculate its expected NMR spectrum and vibrational (infrared) frequencies.

NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. rsc.orgacs.org This involves calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C). These values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be quite high, often within a few ppm for ¹³C and a fraction of a ppm for ¹H, making it a valuable method for structure verification. nih.govmdpi.com

Similarly, the vibrational frequencies corresponding to the normal modes of the molecule can be calculated. These frequencies correspond to the peaks observed in an infrared (IR) or Raman spectrum. By analyzing the atomic motions associated with each calculated frequency, specific peaks can be assigned to particular functional groups, such as C-H stretches, aromatic C=C stretches, or C-S stretches.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Aromatic, S-bound) | 132.5 |

| C (Aryl, CH₃-bound) | 137.0 |

| C (Aryl, ortho to S) | 130.0 |

| C (Aryl, meta to S) | 129.5 |

| C (sec-butyl, S-bound) | 45.0 |

Note: These are hypothetical values based on typical shifts for aryl sulfides and serve as an example of predicted spectroscopic data.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, an MD simulation could be used to study its conformational dynamics in different environments, such as in a vacuum or in a solvent. This would reveal the frequencies of transitions between different conformers and the flexibility of the alkyl chain and its interaction with the aromatic ring. While detailed MD studies on this specific molecule are not available, research on related compounds like thioanisole and di-p-tolyl disulfide has utilized MD to investigate processes such as photodissociation and phase transitions. mdpi.comacs.orgosti.gov

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one could predict bulk properties like density and radial distribution functions, which describe the average distance between molecules. If studying the molecule's behavior in a specific solvent, MD can model the solvation shell and the dynamics of solvent molecules around the solute.

Applications of Sec Butyl P Tolyl Sulfide in Synthetic Organic Chemistry Research

Role as Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Chiral organosulfur compounds, particularly sulfoxides, have been extensively utilized as ligands and auxiliaries in asymmetric catalysis to induce stereoselectivity in a wide array of chemical transformations. While direct applications of sec-butyl p-tolyl sulfide (B99878) in this context are not extensively documented, its chiral derivatives, particularly sec-butyl p-tolyl sulfoxide (B87167), hold significant potential. The chirality at the sulfur atom in the corresponding sulfoxide, which can be synthesized enantioselectively, allows it to coordinate with metal centers and create a chiral environment for catalysis.

The utility of chiral non-racemic sulfoxides in asymmetric synthesis is well-established. For instance, chiral sulfinyl imine–thioether ligands have been prepared and their activity in palladium-catalyzed asymmetric allylic alkylation reactions has been studied. Research has indicated that the structure of the sulfinamide motifs has a notable effect on the enantiomeric ratio and yield, with chiral p-tolylsulfinamide derived ligands efficiently promoting the reaction. researchgate.net This suggests that a chiral sulfoxide derived from sec-butyl p-tolyl sulfide could be a viable ligand in similar catalytic systems.

Furthermore, the concept of asymmetric induction, where a chiral auxiliary directs the stereochemical outcome of a reaction, is a cornerstone of modern organic synthesis. libretexts.org Chiral sulfoxides have been effectively used as chiral controllers in various organic reactions due to their ease of introduction and functionalization. researchgate.net Although specific examples involving this compound are scarce, the principles of asymmetric induction using other chiral sulfoxides provide a strong basis for its potential applications.

Use as Intermediates in the Synthesis of Complex Organic Molecules

Organosulfur compounds are crucial intermediates in the synthesis of numerous complex organic molecules, including natural products and pharmaceuticals. mdpi.com While specific instances of this compound being a key intermediate in a multi-step synthesis of a complex natural product are not prominently reported in the literature, its structural features suggest its utility in this regard. The sulfide linkage can be strategically manipulated at various stages of a synthetic route.

The synthesis of natural bioactive compounds often involves the use of versatile building blocks that can be elaborated into more complex structures. mdpi.com The p-tolyl group in this compound can be functionalized, and the sec-butyl group can influence the stereochemical outcome of reactions at adjacent centers. The sulfide itself can be a handle for introducing other functionalities or for participating in cyclization reactions. The development of new synthetic methods is crucial for the total synthesis of heterocyclic natural products, and sulfur-containing compounds often play a pivotal role in these strategies. chemdad.com

Precursors for the Generation of Other Organosulfur Functionalities (e.g., Sulfoxides, Sulfones, Sulfonium (B1226848) Salts, Sulfinamides, Thiosulfonates)

One of the most significant applications of this compound is its role as a precursor to a variety of other important organosulfur functionalities. The sulfur atom in a sulfide is in its lowest oxidation state and can be readily oxidized to form sulfoxides and sulfones.

Sulfoxides and Sulfones: The oxidation of sulfides is a fundamental transformation in organic synthesis. organic-chemistry.org Various oxidizing agents can be employed to selectively convert this compound to either the corresponding sulfoxide or sulfone. For example, hydrogen peroxide in the presence of a suitable catalyst can achieve this transformation. chemicalbook.com The selective oxidation to the sulfoxide is often more challenging as over-oxidation to the sulfone can occur. orgsyn.org Chiral sulfoxides can be obtained through asymmetric oxidation of prochiral sulfides, which is a highly attractive method for preparing enantiomerically pure sulfoxides. The resulting sec-butyl p-tolyl sulfoxide and sec-butyl p-tolyl sulfone are themselves valuable synthetic intermediates. Di-p-tolyl sulfone, a related compound, is used in the synthesis of isomeric p-tolylpyridines. chemdad.comscbt.comsigmaaldrich.com

| Starting Material | Reagent/Catalyst | Product | Reference(s) |

| Sulfide | Hydrogen Peroxide | Sulfoxide/Sulfone | chemicalbook.com |

| Prochiral Sulfide | Chiral Catalyst/Oxidant | Chiral Sulfoxide | |

| Toluene (B28343) | p-Toluenesulfonic acid/Ps-Al(OTf)3 | Di-p-tolyl sulfone | chemdad.comsigmaaldrich.com |

Sulfonium Salts: Sulfides are nucleophilic at the sulfur atom and can react with alkyl halides to form sulfonium salts. libretexts.orgmsu.edu this compound can therefore be converted to a variety of sulfonium salts by reaction with different electrophiles. Sulfonium salts are versatile reagents in organic synthesis, serving as alkylating agents and precursors to sulfur ylides. nih.govresearchgate.net The preparation of alkyl di(p-tolyl)sulfonium salts and their application in metal-free carbon-carbon bond formations has been reported. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference(s) |

| Sulfide | Alkyl Halide | Sulfonium Salt | libretexts.orgmsu.edu |

| Diaryl sulfoxide | Alkyl Nucleophile | Alkyl diaryl sulfonium salt | nih.gov |

Sulfinamides and Thiosulfonates: While the direct conversion of this compound to sulfinamides and thiosulfonates is less common, these functional groups can be accessed from derivatives of the sulfide. For example, sulfinamides can be synthesized from sulfinyl esters, which in turn can be derived from sulfoxides. orgsyn.org Thiosulfonates are also important sulfur-containing compounds with various synthetic applications. chemicalbook.com

Reactants in Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The carbon-sulfur bonds in this compound and its derivatives can be strategically cleaved and utilized in the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. Transition-metal mediated C-S bond activation has emerged as a powerful tool in organic synthesis. dicp.ac.cn

Carbon-Carbon Bond Formations: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of C-C bonds. mdpi.commdpi-res.com While direct cross-coupling reactions using sulfides as coupling partners are less common than those involving halides or triflates, methods for the C-S bond activation of thioethers are being developed. The p-tolyl group in this compound can participate in cross-coupling reactions, and the sulfide moiety can act as a directing group or be transformed into a better leaving group. For instance, the P(o-tolyl)3 ligand, which shares a structural motif with the title compound, is widely used in palladium-catalyzed cross-coupling reactions. nih.gov

Carbon-Heteroatom Bond Formations: The formation of carbon-heteroatom bonds is crucial for the synthesis of a vast number of organic molecules. rsc.org The nucleophilic nature of the sulfur atom in this compound allows it to react with various electrophiles to form new C-S bonds. nih.govnih.gov Conversely, the C-S bond can be cleaved, and the carbon fragment can be coupled with other heteroatoms. The reactivity of aryl sulfonium salts, which can be derived from this compound, in palladium-catalyzed C-N and C-O bond formations has been explored. rwth-aachen.de

Future Research Directions and Unexplored Reactivity of Alkyl Aryl Sulfides

Development of Novel Stereoselective Transformations involving the sec-Butyl Moiety

The sec-butyl group in sec-Butyl p-tolyl sulfide (B99878) contains a stereogenic center, which introduces the element of chirality. Future research will increasingly focus on leveraging and controlling this chirality through novel stereoselective transformations.

A primary area of exploration is the asymmetric oxidation of prochiral sulfides to form chiral sulfoxides. acsgcipr.org Sulfoxides are valuable intermediates in organic synthesis and are present in several pharmaceuticals. acs.orgnih.gov The development of catalytic asymmetric methods to produce single-enantiomer sulfoxides is a significant goal. Research in this area can be divided into two main streams: biocatalysis and chemical catalysis.

Biocatalytic Approaches: Enzymes offer high selectivity under mild conditions. Baeyer-Villiger monooxygenases (BVMOs), cytochrome P450 monooxygenases, and peroxidases have demonstrated the ability to produce chiral sulfoxides with high enantiomeric excess (ee). acsgcipr.orgfrontiersin.org For instance, toluene (B28343) and naphthalene (B1677914) dioxygenase-catalysed sulfoxidation of methylphenyl sulfides using whole cells of Pseudomonas putida consistently yields enantioenriched sulfoxides. nih.gov Another promising strategy is the kinetic resolution of racemic sulfoxides using reductive enzymes like methionine sulfoxide (B87167) reductases (MsrA and MsrB), which selectively reduce one enantiomer back to the sulfide, leaving the other enantiomer in high purity. frontiersin.orgnih.govalmacgroup.com

Chemical Catalysis: Metal-based catalytic systems remain a cornerstone of asymmetric synthesis. The Kagan-Sharpless oxidation, which uses a titanium complex with chiral tartrate ligands, is a well-known method for chiral sulfoxidation. acsgcipr.org Future work will focus on developing new chiral ligands and more sustainable metal catalysts (e.g., iron-based) to improve efficiency and reduce environmental impact. researchgate.net Rhodium(II) carboxylates have also been shown to catalyze asymmetric oxygen transfer reactions, creating chiral sulfur centers with high enantioselectivity, particularly with sterically bulky substrates. nih.gov

A key future direction is the development of dynamic kinetic resolution (DKR) processes. DKR combines the enantioselective transformation of one enantiomer with the in-situ racemization of the unwanted enantiomer, theoretically allowing for a 100% yield of the desired chiral product. rsc.orgyoutube.com Applying DKR to the synthesis of chiral sulfoxides, for example through a chemoenzymatic approach combining an enzyme for kinetic resolution with a metal catalyst for racemization, represents a powerful future strategy. rsc.orgnih.gov

Beyond oxidation, the chiral sec-butyl moiety can influence the stereochemical outcome of reactions at other positions, such as C-H functionalization on the alkyl or aryl groups, guided by the pre-existing stereocenter. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Sulfoxidation

| Catalyst Type | Catalyst Example | Oxidant | Key Advantages | Potential Research Direction |

|---|---|---|---|---|

| Biocatalyst | Baeyer-Villiger Monooxygenase (BVMO) | O₂ | High enantioselectivity, environmentally benign (uses O₂), mild conditions. acsgcipr.org | Enzyme engineering to expand substrate scope and improve stability. |

| Biocatalyst | Methionine Sulfoxide Reductase (MsrA) | Dithiothreitol (DTT) | Kinetic resolution of racemic sulfoxides to yield high ee (R)-sulfoxides. frontiersin.orgalmacgroup.com | Developing cofactor recycling systems to improve process efficiency. |

| Chemical Catalyst | Ti(OiPr)₄ / Diethyl tartrate | Peroxides | Well-established, predictable stereochemistry for a range of substrates. acsgcipr.org | Development of recyclable catalysts and use of greener oxidants. |

| Chemical Catalyst | Chiral Rhodium(II) Carboxylates | N/A (Internal O-transfer) | High yields and enantioselectivity for specific substrates, very mild conditions. nih.gov | Expanding substrate scope and understanding mechanism to improve ee. |

| Chemical Catalyst | Chiral Iron Complexes | PhINTs | Utilizes an earth-abundant and non-toxic metal. researchgate.net | Ligand design to improve enantioselectivity across a broader range of sulfides. |

Integration into Flow Chemistry and Continuous Process Synthesis

The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, scalability, and efficiency. nih.govrsc.org The synthesis and functionalization of alkyl aryl sulfides are well-suited for integration into flow chemistry systems.

Future research will focus on developing robust flow protocols for C–S cross-coupling reactions, which are a primary method for synthesizing compounds like sec-Butyl p-tolyl sulfide. acs.org Microreactors provide superior heat and mass transfer, allowing for reactions to be conducted at superheated temperatures safely, which can dramatically reduce reaction times from hours to minutes. nih.govacs.org This precise control also minimizes the formation of side products.

Packed-bed reactors, which contain a solid-supported catalyst, are particularly advantageous for flow synthesis. rsc.org Heterogeneous catalysts can be developed for C-S coupling, allowing the product stream to flow through the catalyst bed, simplifying purification as the catalyst remains contained. This approach avoids contamination of the product with metal residues and allows for easy catalyst reuse.

Furthermore, flow chemistry enables the safe use of hazardous reagents or the generation of unstable intermediates. For instance, odorous and toxic thiols can be generated and consumed in situ within a closed flow system, minimizing operator exposure. The precise control of residence time allows for the generation of highly reactive intermediates that can be immediately trapped in a subsequent reaction step, a process known as a telescoped reaction. rsc.orgthieme-connect.de A future synthetic route could involve a multi-step flow process where an aryl halide is converted and coupled with a sulfur source, followed by in-line purification or further functionalization, all within a single, continuous operation.

Table 2: Potential Advantages of Flow Synthesis for Alkyl Aryl Sulfides

| Feature | Batch Processing | Flow Chemistry | Future Research Implication |

|---|---|---|---|

| Heat Transfer | Slow, inefficient, potential for hotspots. | Rapid, highly efficient. nih.gov | Enables use of highly exothermic reactions and superheated conditions safely to accelerate slow transformations. |

| Mass Transfer | Often limited by stirring speed. | Excellent due to small channel dimensions and efficient mixing. rsc.org | Improves yields and selectivity in multiphasic reactions (e.g., gas-liquid). |

| Safety | Large volumes of hazardous materials. | Small reactor volumes, better containment, stable operation. thieme-connect.de | Allows for the exploration of more reactive intermediates and hazardous reagents with minimized risk. |

| Scalability | Difficult, often requires re-optimization. | Achieved by running the system for a longer time ("scaling out"). nih.gov | Streamlines the transition from laboratory discovery to industrial production. |

| Process Integration | Step-wise synthesis with intermediate isolation. | "Telescoped" reactions connect multiple steps without isolation. rsc.org | Development of fully automated, multi-step syntheses of complex organosulfur compounds. |

Exploration of Green Chemistry Methodologies for Sulfide Synthesis and Functionalization

Adherence to the principles of green chemistry is a critical goal for modern chemical synthesis. Future research on alkyl aryl sulfides will increasingly prioritize the development of environmentally benign and sustainable methods.

Key areas of focus include:

Sustainable Solvents: Moving away from conventional volatile organic compounds (VOCs) towards greener alternatives. Water, ethanol (B145695), and bio-based solvents like ethyl lactate (B86563) have been explored for sulfide synthesis. organic-chemistry.orgresearchgate.netrsc.org Research will aim to expand the portfolio of green solvents and develop catalytic systems that are highly effective in these media.

Energy Efficiency: Photocatalysis represents a powerful tool for green synthesis, using visible light as a renewable energy source to drive chemical reactions under mild conditions. researchgate.net Metal sulfide semiconductors themselves can act as photocatalysts, and organocatalytic photoredox systems are also being developed for C-S bond formation. researchgate.netacs.orgencyclopedia.pub Future work will focus on designing highly efficient photocatalysts for the synthesis and functionalization of sulfides.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Cross-dehydrogenative coupling (CDC) reactions, where a C–S bond is formed from C–H and S–H bonds with the only byproduct being H₂, are highly atom-economical. rsc.org Metal-free, iodine-catalyzed CDC reactions under solvent-free conditions represent a particularly green approach. rsc.org

Use of Safer Reagents: Developing alternatives to traditionally used, often hazardous, reagents. For example, using elemental sulfur or odorless disulfide surrogates instead of volatile and malodorous thiols can significantly improve the safety and environmental profile of a synthesis. organic-chemistry.org

Table 3: Green Chemistry Approaches for Aryl Sulfide Synthesis

| Green Chemistry Principle | Traditional Method | Green/Future Approach | Example/Benefit |

|---|---|---|---|

| Safer Solvents | Chlorinated solvents (e.g., DCM), DMF, Dioxane. | Water, Ethanol, Ethyl Lactate, Monoglyme. organic-chemistry.orgrsc.org | Reduced toxicity, improved biodegradability, lower environmental impact. |

| Energy Efficiency | High-temperature thermal heating. | Visible-light photocatalysis, microwave irradiation. researchgate.net | Reduced energy consumption, operation at ambient temperature. |

| Catalysis | Stoichiometric reagents, heavy metal catalysts. | Recyclable heterogeneous catalysts, metal-free catalysts (e.g., iodine), biocatalysts. rsc.org | Reduced waste, avoidance of toxic metals, improved catalyst lifetime. |

| Atom Economy | Use of pre-functionalized starting materials (e.g., aryl halides). | Cross-dehydrogenative coupling (C-H/S-H activation). rsc.org | Higher efficiency, less waste generation (e.g., salt byproducts). |

| Safer Reagents | Volatile, odorous thiols. | Disulfides, elemental sulfur, or in-situ generated thiols. organic-chemistry.org | Reduced odor, lower toxicity, and improved handling safety. |

Advanced Catalyst Design for Enhanced Selectivity and Efficiency in Sulfide Chemistry

The development of new catalysts is central to advancing the synthesis and reactivity of alkyl aryl sulfides. Future catalyst design will focus on achieving higher levels of selectivity (chemo-, regio-, and stereo-), increasing efficiency (turnover number, turnover frequency), and enabling reactions under milder conditions.

Transition Metal Catalysis: While palladium has been a workhorse, catalysts based on more earth-abundant and less expensive metals like nickel and copper are gaining prominence. organic-chemistry.orgacs.org Research is focused on designing sophisticated ligands that can control the reactivity of the metal center. For instance, flexible bidentate phosphine (B1218219) ligands have enabled nickel-catalyzed C-S coupling of sterically hindered substrates that were previously challenging. rsc.org The use of redox non-innocent ligands can allow catalytic cycles to proceed under milder conditions by avoiding high-energy oxidation states of the metal. acs.org Electrochemical methods are also being combined with nickel catalysis to drive reductive cross-coupling reactions sustainably. diva-portal.orgacs.org

Photocatalysis: The design of novel photocatalysts that can absorb visible light to generate reactive intermediates is a rapidly growing field. This includes semiconductor-based catalysts and organocatalysts. researchgate.net A key challenge is preventing catalyst poisoning, particularly by sulfur compounds. nih.govacs.org Future designs will incorporate strategies to enhance catalyst stability and recyclability.

Bifunctional and Asymmetric Catalysis: For stereoselective transformations, the design of chiral bifunctional catalysts is a major research direction. These catalysts possess two distinct active sites—for example, a Lewis base site to activate one reactant and a Brønsted acid site to activate another—within a single chiral scaffold. This dual activation allows for precise control over the orientation of reactants in the transition state, leading to high enantioselectivity. researchgate.netresearchgate.net Such catalysts could be applied to the enantioselective functionalization of alkyl aryl sulfides.

Table 4: Trends in Catalyst Design for Sulfide Chemistry

| Catalyst Type | Focus Area | Example of Advancement | Desired Outcome |

|---|---|---|---|

| Nickel Complexes | Ligand Design | Use of flexible bidentate phosphines (e.g., DPEphos). rsc.org | Coupling of sterically hindered substrates under mild conditions. |

| Copper Complexes | Green Chemistry | Use of simple CuSO₄ with 1,10-phenanthroline (B135089) in ethanol with O₂ as oxidant. organic-chemistry.org | Inexpensive, sustainable C-S coupling with broad functional group tolerance. |

| Rhodium Complexes | Asymmetric Catalysis | Chiral Rh(II) carboxylates for intramolecular oxygen transfer. nih.gov | Creation of chiral sulfinyl compounds with high enantiomeric excess. |

| Photocatalysts | Sustainability | Metal sulfide semiconductors (e.g., CdS, ZnS). acs.org | Use of visible light as an energy source for C-S bond formation or other transformations. |

| Bifunctional Organocatalysts | Stereocontrol | Chiral sulfide catalysts for asymmetric bromolactonization. researchgate.net | High diastereo- and enantioselectivity in complex molecule synthesis. |

Q & A

Q. What are the recommended methods for synthesizing sec-butyl p-tolyl sulfide, and how can purity be verified?

Synthesis typically involves nucleophilic substitution between sec-butyl thiol and p-tolyl halides under inert conditions. For purity verification, use gas chromatography (GC) with flame ionization detection or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and absence of byproducts. Physicochemical properties like density (0.839 g/mL at 25°C) and refractive index should align with literature values .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Perform accelerated stability studies by exposing the compound to light, heat (e.g., 40°C), and humidity. Monitor degradation via nuclear magnetic resonance (NMR) spectroscopy for structural changes and GC-MS to detect volatile decomposition products. Compare results to baseline stability data stored at -20°C in amber vials .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

Use H and C NMR to identify alkyl and aromatic proton environments. Infrared (IR) spectroscopy can confirm sulfur-related vibrations (C-S stretch ~600–700 cm). For advanced confirmation, employ X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can catalytic mechanisms involving this compound be distinguished between radical-based and ionic pathways?

Design kinetic experiments with radical traps (e.g., TEMPO) to observe inhibition. Compare rate dependencies on catalyst concentration: radical mechanisms often show half-order dependencies, while ionic pathways may follow first-order kinetics. For example, studies on analogous sulfides (e.g., propyl phenyl sulfide) ruled out radical pathways due to first-order dependencies in aryl exchange reactions .

Q. What methodologies assess the recyclability of heterogeneous catalysts in sulfide oxidation reactions using this compound?

Conduct sequential batch reactions with catalysts like Pt1@oSWNT. After each cycle, filter the catalyst, wash with solvent (e.g., acetone), and reactivate via calcination. Monitor catalytic activity decay using turnover frequency (TOF) calculations. Comparative studies show encapsulated Pt catalysts retain >90% activity after 5 cycles, unlike homogeneous counterparts .

Q. How do researchers resolve contradictions in kinetic data for sulfide oxidation reactions?

Perform controlled experiments varying parameters (pH, temperature, catalyst loading). Use Arrhenius plots to differentiate activation energies between proposed mechanisms. For instance, discrepancies in diphenyl disulfide catalysis were resolved by identifying a donor complex mechanism (eq 9 in ), supported by kinetic isotope effects and spectroscopic evidence .

Q. What enzymatic systems show activity toward this compound, and how are their efficiencies quantified?

Flavoprotein monooxygenases (FMOs) like HdFMO catalyze sulfide-to-sulfoxide conversions. Assay activity by monitoring NADPH consumption spectrophotometrically (340 nm) or via HPLC to quantify sulfoxide yield. For example, HdFMO achieved 80% conversion of methyl p-tolyl sulfide under optimized conditions (24°C, NADPH regeneration systems) .

Q. How can computational modeling complement experimental studies on sulfide reactivity?

Apply density functional theory (DFT) to calculate transition-state energies for proposed reaction pathways. Compare theoretical activation barriers with experimental kinetics. For sulfur-centered reactions, include solvent effects (e.g., polarizable continuum models) and validate with isotopic labeling studies .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing reproducibility in sulfide synthesis yields?

Use ANOVA to compare batch-to-batch variations. Apply Grubbs' test to identify outliers in triplicate experiments. Report confidence intervals (95%) for mean yields and standard deviations. For catalytic studies, include error bars in TOF plots to highlight significance .

Q. How should researchers document synthetic procedures to ensure reproducibility in peer-reviewed journals?

Follow guidelines such as those in the Beilstein Journal of Organic Chemistry: provide detailed experimental sections with molar ratios, reaction times, purification methods (e.g., column chromatography gradients), and characterization data (NMR shifts, HRMS m/z). For novel compounds, include elemental analysis (CHNS) and crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.